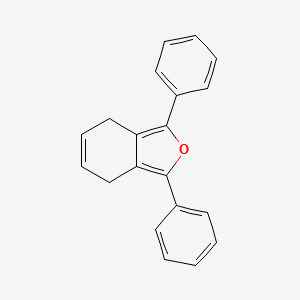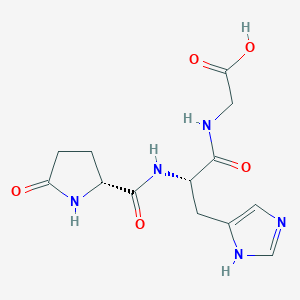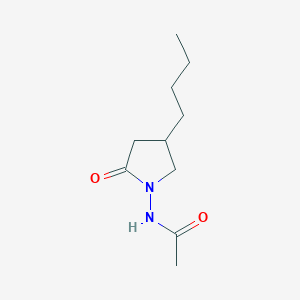
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate is a complex organic compound that features a pyrrolidine ring substituted with isopentyl and propyl groups, attached to a phenol moiety
Preparation Methods
The synthesis of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of isopentyl and propyl groups through alkylation reactions. The phenol group is then attached via a substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation or nitration can occur at the phenol ring, depending on the reagents and conditions used.
Hydrolysis: The citrate ester can be hydrolyzed under acidic or basic conditions to yield the free phenol and citric acid.
Scientific Research Applications
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with varying alkyl substitutions. For example:
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol: This compound has a butyl group instead of an isopentyl group, which may affect its biological activity and chemical reactivity.
3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenol: The presence of a methyl group can lead to different pharmacokinetic properties and potency.
The uniqueness of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
37627-59-1 |
|---|---|
Molecular Formula |
C24H37NO8 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZCCPLOVSFHPFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)




![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)



![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)


